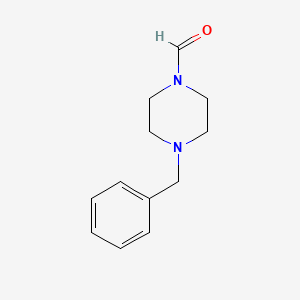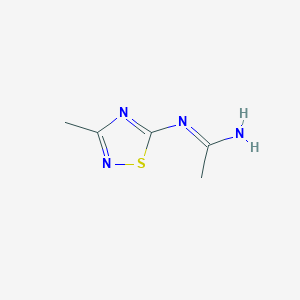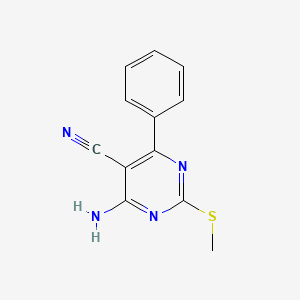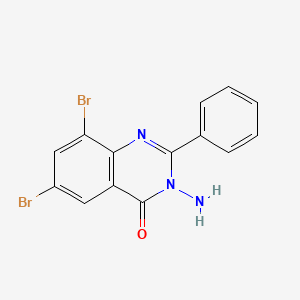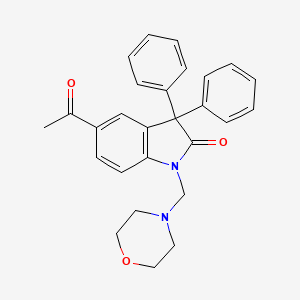
5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of an acetyl group, a morpholinomethyl group, and two phenyl groups attached to an indolin-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: This can be achieved by cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Morpholinomethyl Group: This step involves the reaction of the indolin-2-one derivative with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or morpholinomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetyl-1,3,4-thiadiazole derivatives: Known for their anti-inflammatory activity.
Benzodioxole derivatives: Investigated for their COX inhibitory and cytotoxic activities.
Pyrimidine derivatives: Exhibiting a range of pharmacological effects, including antibacterial and antiviral activities.
Uniqueness
5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one is unique due to its specific structural features, such as the combination of an indolin-2-one core with acetyl and morpholinomethyl groups
Propiedades
Número CAS |
81252-98-4 |
|---|---|
Fórmula molecular |
C27H26N2O3 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
5-acetyl-1-(morpholin-4-ylmethyl)-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H26N2O3/c1-20(30)21-12-13-25-24(18-21)27(22-8-4-2-5-9-22,23-10-6-3-7-11-23)26(31)29(25)19-28-14-16-32-17-15-28/h2-13,18H,14-17,19H2,1H3 |
Clave InChI |
HIMCSPTVSJLNGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)

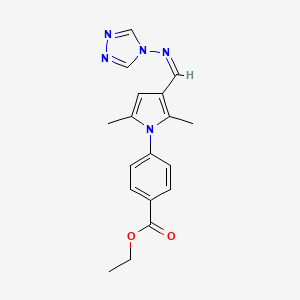
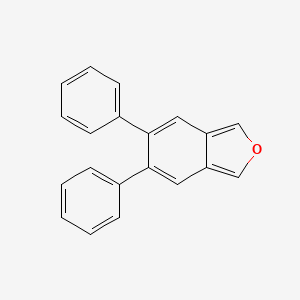
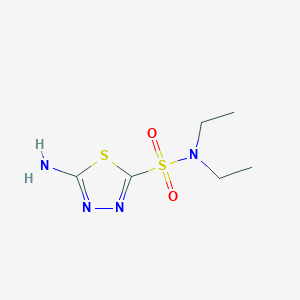
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)
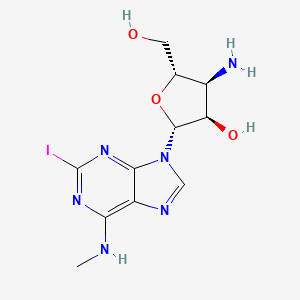
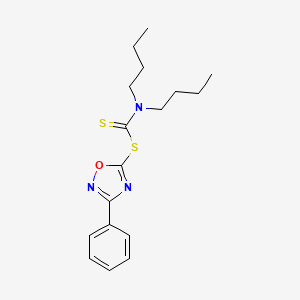
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
